2,4,5-Tribromotoluene

Description

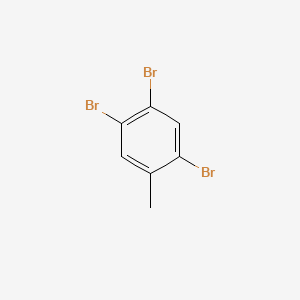

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tribromo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZJNNUPNNBCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186447 | |

| Record name | 2,4,5-Tribromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-88-4 | |

| Record name | 2,4,5-Tribromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Tribromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIBROMOTOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Tribromotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2,4,5-Tribromotoluene, identified by the CAS number 3278-88-4 . This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its known applications, providing a valuable resource for professionals in research and development.

Core Properties of this compound

This compound, also known as 1,2,4-tribromo-5-methylbenzene, is a halogenated aromatic compound. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 3278-88-4[1][2][3][4][5][6][7][8] |

| IUPAC Name | 1,2,4-Tribromo-5-methylbenzene[2][3][6] |

| Synonyms | This compound, 1-Methyl-2,4,5-tribromobenzene[1][2] |

| Molecular Formula | C₇H₅Br₃[1][2][6] |

| Molecular Weight | 328.83 g/mol [1][6] |

| Canonical SMILES | CC1=CC(Br)=C(Br)C=C1Br[3] |

| InChI Key | KZZJNNUPNNBCCH-UHFFFAOYSA-N[3][6] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Off-White to Pale Brown Solid[3] |

| Melting Point | 112-114 °C[1] |

| Boiling Point | 299.3 °C at 760 mmHg[1] |

| Density | 2.131 g/cm³[1][3] |

| Flash Point | 132.5 °C[1] |

| Solubility | Slightly soluble in DMSO and Methanol[1] |

| Refractive Index | 1.619[1] |

| Storage | Sealed in a dry place at room temperature[1] |

Synthesis and Experimental Protocol

The primary method for the synthesis of tribromotoluenes involves the electrophilic aromatic substitution of toluene with bromine, typically using a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃).[1] The specific substitution pattern is influenced by the directing effects of the methyl group and the bromine atoms already present on the aromatic ring.

Representative Experimental Protocol: Synthesis of a Tribromotoluene

This protocol is adapted from a documented synthesis of 2,4,6-Tribromotoluene and serves as a guide for the general procedure.

Materials and Equipment:

-

500 ml jacketed reactor with a reflux condenser, thermowell, and mechanical stirrer

-

Peristaltic pump

-

Toluene

-

Bromine

-

Aluminum chloride (AlCl₃) or Ferric bromide (FeBr₃)

-

1,2-dibromomethane (DBM) as a solvent

-

Sodium bisulfite solution

-

Water

-

Gas chromatograph for reaction monitoring

Procedure:

-

Reaction Setup: A 500 ml jacketed reactor is equipped with a reflux condenser, thermowell, and mechanical stirrer. The apparatus should be protected from light, for example, by using aluminum foil.

-

Charging the Reactor: The reactor is charged with 150 ml of dry 1,2-dibromomethane (DBM), 3.85 g (0.0297 mole) of aluminum chloride, and 86 ml (1.684 mole) of bromine.

-

Initiation of Reaction: The temperature of the reactor is set to 25°C. Toluene (33.4 ml, 0.314 mole) is then fed into the reactor at a controlled rate of 0.30 ml/min using a peristaltic pump.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples from the reaction mixture, quenching them with a sodium bisulfite solution and water, and analyzing the organic layer by gas chromatography.

-

Reaction Completion and Work-up: Once the addition of toluene is complete, the reaction is allowed to proceed for an additional hour at a temperature between 45°C and 65°C to ensure completion.

-

Quenching and Isolation: The reaction mixture is then quenched by the addition of water and a sodium bisulfite solution to destroy the catalyst and remove any excess bromine.

-

Purification: The aqueous layer is separated, and the organic layer is washed with water, neutralized, and then filtered. The resulting crystalline product is dried in a vacuum oven.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a tribromotoluene, based on the representative protocol described above.

Applications and Reactivity

This compound is primarily utilized as a chemical intermediate in organic synthesis.[1] Its reactivity is characteristic of a polyhalogenated aromatic compound. The bromine atoms are deactivating and ortho-, para-directing for further electrophilic substitution, though the steric hindrance can influence the position of new substituents. The methyl group can undergo free-radical substitution under appropriate conditions.

Potential applications stemming from its role as a synthetic building block include:

-

Pharmaceutical Intermediates: As a starting material for more complex molecules with potential biological activity.

-

Dyes and Pigments: Incorporation into larger chromophore systems.

-

Catalysts and Preservatives: Used in the development of specialized chemical agents.

-

Decomposition of Halogenated Compounds: It has been suggested for use in methods for breaking down other halogenated organic compounds.[8]

Due to the presence of multiple bromine atoms, this compound can also be a substrate for cross-coupling reactions, such as Suzuki or Stille couplings, which would allow for the formation of carbon-carbon bonds and the synthesis of more complex aromatic structures.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. It should be stored away from strong oxidizing agents. For disposal, local regulations for chemical waste should be followed.

References

- 1. 1,2,4-tribromo-5-methylbenzene [chembk.com]

- 2. 2,4,6-TRIBROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scbt.com [scbt.com]

- 6. Benzene, 1,2,4-tribromo-5-methyl- [webbook.nist.gov]

- 7. This compound AldrichCPR 3278-88-4 [sigmaaldrich.com]

- 8. This compound | 3278-88-4 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5-Tribromotoluene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2,4,5-Tribromotoluene, a key intermediate in various organic syntheses. The document details a multi-step synthetic pathway starting from p-toluidine and outlines the analytical techniques used for its characterization. All quantitative data is presented in structured tables for clarity, and experimental protocols are described in detail.

Synthesis of this compound

The synthesis of this compound from p-toluidine is a multi-step process that involves the protection of the amino group, followed by electrophilic bromination, deprotection, and a final Sandmeyer reaction to introduce the third bromine atom.

Synthesis Workflow

Experimental Protocols: Synthesis

Step 1: Acetylation of p-Toluidine to N-(4-methylphenyl)acetamide

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (53.5 g, 0.5 mol) and glacial acetic acid (150 mL).

-

Slowly add acetic anhydride (56 mL, 0.6 mol) to the stirred mixture.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the mixture into 500 mL of ice-cold water with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(4-methylphenyl)acetamide.

Step 2: Dibromination of N-(4-methylphenyl)acetamide

-

Dissolve the dried N-(4-methylphenyl)acetamide (44.7 g, 0.3 mol) in 200 mL of glacial acetic acid in a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cool the solution to 10-15 °C in an ice bath.

-

Slowly add a solution of bromine (101 g, 0.63 mol) in 50 mL of glacial acetic acid from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 3 hours.

-

Pour the reaction mixture into 1 L of cold water containing sodium bisulfite (10 g) to quench any excess bromine.

-

Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain N-(2,5-dibromo-4-methylphenyl)acetamide.

Step 3: Hydrolysis to 2,5-Dibromo-4-methylaniline

-

In a 1 L round-bottom flask, suspend the crude N-(2,5-dibromo-4-methylphenyl)acetamide (from the previous step) in a mixture of ethanol (250 mL) and concentrated hydrochloric acid (150 mL).

-

Heat the mixture under reflux for 4-6 hours until the solid dissolves and the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into 1 L of ice water.

-

Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic, which will precipitate the free amine.

-

Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol may be performed for purification.

Step 4: Sandmeyer Reaction to this compound

-

Dissolve the 2,5-dibromo-4-methylaniline (53.0 g, 0.2 mol) in a mixture of hydrobromic acid (48%, 200 mL) and water (100 mL) in a 1 L beaker, warming if necessary.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (14.5 g, 0.21 mol) in 50 mL of water, keeping the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper.

-

In a separate 2 L flask, dissolve copper(I) bromide (31.5 g, 0.22 mol) in hydrobromic acid (48%, 100 mL).

-

Slowly and carefully add the cold diazonium salt solution to the cuprous bromide solution with stirring.

-

Allow the mixture to warm to room temperature and then heat on a steam bath for 1 hour to ensure complete reaction.

-

Steam distill the mixture to isolate the crude this compound.

-

Separate the solid product from the distillate, wash with a dilute sodium hydroxide solution and then with water.

-

Purify the product by recrystallization from ethanol to yield colorless crystals of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Characterization Workflow

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₃ | [1] |

| Molecular Weight | 328.83 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 112-114 °C | |

| Boiling Point | 299.3 °C | |

| Density | 2.131 g/cm³ | |

| Solubility | Soluble in DMSO and slightly soluble in Methanol. | [2] |

| CAS Number | 3278-88-4 | [1] |

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Estimated)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | Singlet | 1H | Aromatic H |

| ~7.4 | Singlet | 1H | Aromatic H |

| ~2.4 | Singlet | 3H | -CH₃ |

Note: The estimated chemical shifts are based on the analysis of similar brominated toluene derivatives. Actual experimental values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Estimated)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | Aromatic C-CH₃ |

| ~137 | Aromatic C-H |

| ~135 | Aromatic C-H |

| ~133 | Aromatic C-Br |

| ~122 | Aromatic C-Br |

| ~118 | Aromatic C-Br |

| ~22 | -CH₃ |

Note: The estimated chemical shifts are based on the analysis of similar brominated aromatic compounds and substituent effects.

FTIR (Fourier-Transform Infrared) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2950-2850 | Weak-Medium | -CH₃ stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1200-1000 | Strong | C-Br stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Note: These are expected absorption ranges for the functional groups present in the molecule.

MS (Mass Spectrometry) Data

Source: NIST WebBook

| m/z | Relative Intensity | Assignment |

| 328 | High | [M]⁺ (molecular ion with ⁷⁹Br₃) |

| 330 | High | [M+2]⁺ (isotopic peak with ⁷⁹Br₂⁸¹Br) |

| 332 | High | [M+4]⁺ (isotopic peak with ⁷⁹Br⁸¹Br₂) |

| 334 | Medium | [M+6]⁺ (isotopic peak with ⁸¹Br₃) |

| 249/251/253 | Medium | [M-Br]⁺ |

| 170 | Medium | [M-2Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragmentation patterns, confirming the molecular weight and structural features of the compound.

This comprehensive guide provides the necessary information for the successful synthesis and thorough characterization of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

Spectroscopic Profile of 2,4,5-Tribromotoluene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,5-Tribromotoluene (CAS No. 3278-88-4), a significant compound in various research and development applications. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) reveals a characteristic fragmentation pattern dominated by the isotopic distribution of the three bromine atoms. The most abundant peaks from the mass spectrum available in the NIST WebBook are summarized in Table 1.[1] The molecular ion peak cluster, showing the typical isotopic pattern for three bromine atoms, is clearly visible.

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 328 | 100 | [M]+ (Molecular Ion) |

| 330 | 98 | [M+2]+ |

| 326 | 76 | [M-2]+ |

| 249 | 30 | [M-Br]+ |

| 251 | 30 | [M-Br+2]+ |

| 170 | 45 | [M-2Br]+ |

| 89 | 40 | [C7H5]+ |

Note: The relative intensities are approximate and are based on the visual inspection of the spectrum from the NIST WebBook.[1]

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic ring |

| 2950-2850 | C-H stretch | Methyl group |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1450-1375 | C-H bend | Methyl group |

| 1200-1000 | C-H in-plane bend | Aromatic ring |

| 900-675 | C-H out-of-plane bend | Aromatic ring |

| Below 800 | C-Br stretch | Aryl bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, are not widely available in public spectral databases. For structurally similar compounds, the following spectral characteristics would be anticipated.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal for the methyl group. The chemical shifts and multiplicities would be influenced by the substitution pattern of the bromine atoms on the aromatic ring.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Singlet | 1H | Aromatic H |

| ~ 7.2 | Singlet | 1H | Aromatic H |

| ~ 2.4 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Due to the lack of symmetry, seven distinct signals are expected.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 140-130 | Aromatic C-Br & C-CH₃ |

| ~ 135-125 | Aromatic C-H |

| ~ 20-25 | -CH₃ |

Experimental Protocols

While specific experimental details for the cited data are not available, the following sections describe generalized protocols for the spectroscopic analysis of solid aromatic compounds like this compound.

Mass Spectrometry (GC-MS)

A common method for analyzing solid organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions: A capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column) is employed. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation. The injector temperature is set high enough to ensure complete vaporization of the sample.

-

MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. Data is collected over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method or the thin-film method is typically used.

-

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin-Film Method: The compound is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectra are typically recorded on a Fourier-transform NMR spectrometer.

-

Sample Preparation: A few milligrams of the solid sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Visualization of Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound is illustrated in the following diagram.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Crystal Structure of 2,4,6-Tribromotoluene

A Note on the Titled Compound: Extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no publicly available single-crystal X-ray structure for 2,4,5-Tribromotoluene. Therefore, this guide presents a detailed analysis of the crystal structure of the closely related isomer, 2,4,6-Tribromotoluene , as a representative example of a tribrominated toluene derivative. The data and experimental protocols provided herein are based on the published crystallographic study of 2,4,6-Tribromotoluene.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the crystal structure of 2,4,6-Tribromotoluene. The document details the experimental protocols for its structural determination and presents the crystallographic data in a clear, tabular format.

Molecular and Crystal Structure Overview

2,4,6-Tribromotoluene (TBT), with the chemical formula C₇H₅Br₃, is a trisubstituted toluene molecule. The crystal structure reveals that the molecule is essentially planar, with only the hydrogen atoms of the methyl group deviating from the plane of the benzene ring.[1][2] In the crystalline state, TBT molecules stack in columns along the b crystallographic axis.[1][2] The crystal packing is stabilized by C-H···Br hydrogen bonds, which link the molecules to form chains along the[3] direction.[1][2]

Quantitative Crystallographic Data

The crystallographic data for 2,4,6-Tribromotoluene are summarized in the following tables for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement for 2,4,6-Tribromotoluene

| Parameter | Value |

| Empirical Formula | C₇H₅Br₃ |

| Formula Weight | 328.83 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.3484 (4) |

| b (Å) | 3.9955 (1) |

| c (Å) | 15.6975 (5) |

| α (°) | 90 |

| β (°) | 110.519 (2) |

| γ (°) | 90 |

| Volume (ų) | 842.09 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.37 |

Data sourced from Medjroubi et al. (2020).[4]

Experimental Protocols

The determination of the crystal structure of 2,4,6-Tribromotoluene involved the following key experimental procedures.

Synthesis and Crystallization

2,4,6-Tribromotoluene is a commercially available compound.[2] For the purpose of X-ray diffraction analysis, single crystals were obtained by recrystallization from an ethanol solution.[2] The process of slow evaporation of the solvent yielded large, colorless, needle-like crystals suitable for diffraction studies.[2]

X-ray Diffraction Analysis

A suitable single crystal of 2,4,6-Tribromotoluene was selected and mounted for X-ray diffraction analysis. The data collection was performed on a diffractometer using molybdenum radiation (Mo Kα, λ = 0.71073 Å) at a temperature of 293 K.[4] The structure was solved and refined using established crystallographic software packages.

Visualizations

The following diagrams illustrate the molecular structure of 2,4,6-Tribromotoluene and the experimental workflow for its crystal structure determination.

References

- 1. Crystal structure and Hirshfeld surface analysis of 2,6-di-iodo-4-nitro-toluene and 2,4,6-tri-bromo-toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2,4,6-TRIBROMOTOLUENE | 6320-40-7 [chemicalbook.com]

- 4. 2,4,6-Tribromotoluene | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4,5-Tribromotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Tribromotoluene in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility and presents a general experimental protocol for its determination. This information is crucial for professionals in research and drug development who handle this compound for various applications, including as a synthetic intermediate or in material science.

Core Concepts

This compound is a halogenated aromatic compound. Its solubility is governed by the principle of "like dissolves like," where nonpolar or weakly polar solvents are more likely to dissolve this largely nonpolar molecule. The presence of bromine atoms increases the molecular weight and van der Waals forces but does not significantly increase its polarity.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Reported Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble | [1][2] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [1][2] |

It is important to note that "slightly soluble" is a qualitative term and the actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the supernatant with a known volume of a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid compound.

This guide provides the currently available information on the solubility of this compound and a robust methodology for its experimental determination. For researchers and professionals in drug development, accurate solubility data is fundamental for formulation, dosage form design, and ensuring bioavailability. Therefore, empirical determination is strongly advised for any application requiring precise solubility values.

References

An In-depth Technical Guide to the Chemical Reactivity of 2,4,5-Tribromotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromotoluene is a polyhalogenated aromatic compound with significant potential in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its reactivity is primarily dictated by the three bromine substituents on the toluene ring, which can be selectively functionalized through various cross-coupling and organometallic reactions. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its participation in key synthetic transformations including its synthesis, palladium-catalyzed cross-coupling reactions, and the formation of organometallic intermediates. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Introduction

This compound (CAS No: 3278-88-4) is a solid organic compound with a molecular weight of 328.83 g/mol . Its structure, featuring a toluene core substituted with three bromine atoms at the 2, 4, and 5 positions, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The differential reactivity of the bromine atoms, influenced by both electronic and steric effects of the methyl group, allows for regioselective functionalization, offering a pathway to a diverse range of substituted aromatic compounds. This guide will explore the key facets of its chemical reactivity, providing practical information for its utilization in a laboratory setting.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of toluene in the presence of a Lewis acid catalyst.

General Experimental Protocol: Bromination of Toluene

Reaction Scheme:

Navigating the Thermal Landscape of 2,4,5-Tribromotoluene: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 2,4,5-Tribromotoluene. In the absence of specific, publicly available experimental data on its decomposition, this document outlines the established methodologies for determining thermal stability, including detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further presents a framework for understanding the potential thermal behavior of this compound based on the known properties of brominated aromatic compounds. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to assess the thermal stability of this compound and similar compounds in a laboratory setting.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical and other bioactive molecules. As with any chemical entity intended for use in research and development, a thorough understanding of its physicochemical properties is paramount for safe handling, process optimization, and ensuring the stability of intermediates and final products. Thermal stability is a critical parameter, as it dictates the temperature limits within which the compound can be handled, stored, and reacted without undergoing unwanted decomposition.

Currently, a comprehensive, publicly accessible dataset on the specific thermal decomposition profile of this compound is not available. This guide, therefore, serves a dual purpose: to acknowledge this data gap and to provide a robust framework for its experimental determination. The following sections will detail the standard analytical techniques for assessing thermal stability, provide hypothetical data structures for the interpretation of results, and discuss the general factors that influence the thermal robustness of brominated aromatic compounds.

Hypothetical Thermal Stability Data

While specific experimental values for the thermal decomposition of this compound are not available in the literature, a typical thermal analysis would yield the parameters outlined in the tables below. These tables are presented to illustrate the expected data structure from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Description | Expected Value |

| Tonset (°C) | The temperature at which significant mass loss begins. | Data Not Available |

| Tpeak (°C) | The temperature at which the rate of mass loss is at its maximum. | Data Not Available |

| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | Data Not Available |

| Residue (%) | The percentage of the initial mass remaining at the end of the experiment. | Data Not Available |

Table 2: Hypothetical DSC Data for this compound

| Parameter | Description | Expected Value |

| Melting Point (Tm) (°C) | The temperature at which the solid-to-liquid phase transition occurs. | Data Not Available |

| Enthalpy of Fusion (ΔHfus) (J/g) | The heat absorbed during the melting process. | Data Not available |

| Decomposition Exotherm/Endotherm | Indicates whether the decomposition process releases (exothermic) or absorbs (endothermic) heat. | Data Not Available |

| Decomposition Onset (Td, onset) (°C) | The temperature at which the decomposition peak begins to deviate from the baseline. | Data Not Available |

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a material.[2][3]

3.1.1. Detailed TGA Protocol

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the microbalance is calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or alumina for high-temperature analysis.

-

Start the flow of the desired purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative environment) at a typical flow rate of 20-50 mL/min.

-

-

Sample Preparation:

-

Weigh a sample of this compound (typically 5-10 mg) directly into the tared TGA sample pan.[4]

-

Record the exact mass of the sample.

-

Ensure the sample is in a fine powder form to promote uniform heating.

-

-

Experimental Setup:

-

Place the sample pan onto the TGA's balance mechanism.

-

Program the temperature profile. A typical dynamic scan for an unknown compound would be a linear ramp from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.[2]

-

-

Data Acquisition and Analysis:

-

Initiate the TGA run. The instrument will record the sample mass as a function of temperature.

-

The resulting TGA curve (thermogram) will show a plot of percent mass versus temperature.

-

The derivative of the TGA curve (DTG curve) plots the rate of mass loss versus temperature, which helps in identifying the temperatures of maximum decomposition rates.

-

From the TGA and DTG curves, determine the onset temperature of decomposition (Tonset), the peak decomposition temperature(s) (Tpeak), the percentage mass loss at each decomposition step, and the final residue.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[5][6]

3.2.1. Detailed DSC Protocol

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for both temperature and enthalpy using appropriate standards (e.g., indium).

-

Start the flow of a purge gas, typically nitrogen, at a flow rate of 20-50 mL/min.

-

-

Sample Preparation:

-

Weigh a small sample of this compound (typically 2-5 mg) into a DSC pan.[7]

-

Use a hermetically sealed aluminum pan to prevent sublimation or evaporation of the sample before decomposition.

-

Prepare an identical empty hermetically sealed pan to be used as a reference.

-

-

Experimental Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Program the temperature profile. A common method is a "heat-cool-heat" cycle to erase the thermal history of the sample. For decomposition analysis, a single heating ramp is sufficient. A typical ramp would be from ambient temperature to a temperature beyond the decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.[5][7]

-

-

Data Acquisition and Analysis:

-

Start the DSC run. The instrument will record the differential heat flow as a function of temperature.

-

The resulting DSC curve (thermogram) will show peaks corresponding to thermal events.

-

Identify the endothermic peak corresponding to the melting point (Tm) and calculate the enthalpy of fusion (ΔHfus).

-

Identify the exothermic or endothermic peak(s) associated with decomposition.

-

Determine the onset temperature of decomposition (Td, onset) from the decomposition peak.

-

References

The Synthetic Potential of 2,4,5-Tribromotoluene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Tribromotoluene is a halogenated aromatic compound with the chemical formula C₇H₅Br₃. It exists as an off-white to pale brown solid and is characterized by the presence of three bromine atoms and a methyl group attached to a benzene ring.[1] While broadly categorized as a useful intermediate in organic synthesis, serving as a potential building block for more complex molecules in the fields of pharmaceuticals, dyes, and materials science, specific, well-documented applications in peer-reviewed literature are not widely available. This technical guide aims to provide a comprehensive overview of the potential applications of this compound in key organic transformations, drawing upon established methodologies for similar polyhalogenated aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₃ | [1] |

| Molecular Weight | 328.83 g/mol | [1] |

| Appearance | Off-White to Pale Brown Solid | [1] |

| Melting Point | 112-114 °C | [1] |

| Boiling Point | 299.3 ± 35.0 °C (Predicted) | [1] |

| Density | 2.131 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | DMSO, Methanol (Slightly) | [1] |

| CAS Number | 3278-88-4 | [1] |

Potential Applications in Organic Synthesis

The three bromine substituents on the toluene ring offer multiple reactive sites for various cross-coupling reactions, making this compound a potentially versatile scaffold for the synthesis of highly substituted aromatic compounds. The differential reactivity of the bromine atoms, influenced by the electronic effects of the methyl group and their relative positions on the aromatic ring, could allow for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can theoretically serve as a substrate in several of these key transformations.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3] this compound could be coupled with various aryl or vinyl boronic acids or esters to generate poly-arylated toluene derivatives. The regioselectivity of the coupling would likely be influenced by the steric and electronic environment of each bromine atom.

Hypothetical Reaction Scheme: Suzuki-Miyaura Coupling

References

An In-depth Technical Guide on the Environmental Fate and Transport of 2,4,5-Tribromotoluene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate and transport of 2,4,5-Tribromotoluene is scarce in publicly available literature. Therefore, this guide relies on data from structurally analogous compounds and predictions from well-established Quantitative Structure-Activity Relationship (QSAR) models, primarily the United States Environmental Protection Agency's (US EPA) EPI Suite™. This information should be used for screening-level assessment and to guide further experimental investigation.

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and transport of this compound. Due to a lack of direct experimental data, this document synthesizes information from analogous brominated aromatic compounds and utilizes predictive models to estimate key environmental parameters. The guide covers the physicochemical properties, potential degradation pathways (both abiotic and biotic), mobility in soil and sediment, and bioaccumulation potential of this compound. Detailed experimental protocols for key environmental fate studies and relevant analytical methods are also described to facilitate future research. Visual diagrams are provided to illustrate degradation pathways, experimental workflows, and the overall environmental distribution of the compound.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. The following table summarizes the available experimental data and QSAR-predicted values for this compound.

| Property | Value | Method/Source |

| Molecular Formula | C₇H₅Br₃ | - |

| Molecular Weight | 328.83 g/mol | - |

| Melting Point | 112-114 °C | Experimental[1] |

| Boiling Point | 299.3 °C | Predicted[1] |

| Vapor Pressure | 0.00214 mmHg at 25°C | Predicted[1] |

| Water Solubility | 1.28 mg/L at 25°C | Predicted (EPI Suite™) |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.85 | Predicted (EPI Suite™) |

| Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) | 4.23 | Predicted (EPI Suite™) |

| Henry's Law Constant | 1.89 x 10⁻⁴ atm-m³/mol at 25°C | Predicted (EPI Suite™) |

Note: Predicted values were obtained using the US EPA's EPI Suite™, a widely used QSAR modeling system for estimating the physicochemical properties and environmental fate of organic chemicals.[2][3][4][5][6]

Environmental Fate

The environmental fate of this compound encompasses its degradation through abiotic and biotic processes, ultimately determining its persistence in various environmental compartments.

Abiotic Degradation

Abiotic degradation processes, such as photodegradation and hydrolysis, are likely to play a role in the transformation of this compound in the environment.

Aromatic bromine compounds can undergo photodegradation, primarily through the cleavage of the carbon-bromine bond upon absorption of ultraviolet radiation.[7][8][9] The presence of multiple bromine atoms on the toluene ring of this compound suggests that it may be susceptible to photodegradation in the atmosphere and surface waters. The degradation process is likely to proceed via reductive debromination, leading to the formation of di- and mono-bromotoluenes, and ultimately toluene, which can then be further degraded.

The carbon-bromine bond in aryl bromides is generally resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature).[10][11][12][13] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Biotic Degradation

Microbial degradation is a key process for the removal of many organic pollutants from the environment. While specific studies on the biodegradation of this compound are not available, insights can be drawn from the microbial degradation of other brominated aromatic compounds and toluene.[14][15][16][17][18][19][20][21][22]

Aerobic biodegradation is likely to be initiated by monooxygenase or dioxygenase enzymes, which can lead to the hydroxylation of the aromatic ring and/or the methyl group. This initial step can be followed by ring cleavage and further degradation to simpler organic compounds, and ultimately mineralization to carbon dioxide and water. Reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom, is another potential initial step, particularly under anaerobic conditions.

A plausible aerobic biodegradation pathway for this compound is illustrated in the diagram below.

Predicted aerobic biodegradation pathway of this compound.

Environmental Transport

The transport and partitioning of this compound between air, water, soil, and sediment are dictated by its physicochemical properties.

Volatilization

The predicted Henry's Law Constant of 1.89 x 10⁻⁴ atm-m³/mol suggests that this compound has a low to moderate potential to volatilize from water surfaces. Volatilization from moist soil surfaces may also occur, while its low vapor pressure indicates that volatilization from dry surfaces will be slow.

Mobility in Soil and Sediment

The mobility of an organic chemical in soil and sediment is largely determined by its tendency to adsorb to organic carbon and clay particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing this behavior.[23][24][25]

The predicted Log Koc value for this compound is 4.23, which corresponds to a Koc of approximately 16,982 L/kg. According to the McCall classification scheme, a Koc value in this range indicates that the compound is expected to have slight mobility in soil.[24] This suggests that this compound will be strongly adsorbed to soil and sediment organic matter, limiting its potential to leach into groundwater.[26][27][28]

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The octanol-water partition coefficient (Log Kow) is a widely used indicator of a chemical's potential to bioaccumulate in fatty tissues of organisms.[29][30][31][32][33]

The predicted Log Kow for this compound is 4.85. Generally, compounds with a Log Kow greater than 3 are considered to have the potential to bioaccumulate. A Log Kow value of 4.85 suggests a significant potential for bioaccumulation in aquatic organisms. This indicates that this compound could accumulate in the food chain, leading to higher concentrations in organisms at higher trophic levels.

The following diagram illustrates the key processes governing the environmental fate and transport of this compound.

Environmental fate and transport of this compound.

Experimental Protocols

To obtain definitive data on the environmental fate and transport of this compound, specific experimental studies are required. The following sections outline the methodologies for key experiments based on internationally recognized guidelines.

Soil Sorption: Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the adsorption/desorption characteristics of a chemical in soil, which allows for the calculation of the Koc value.[1][4][6][23][34]

Methodology:

-

Preparation of Soil and Test Substance: A range of characterized soils with varying organic carbon content, pH, and texture are used. A stock solution of this compound (radiolabeled if possible) is prepared in a suitable solvent.

-

Adsorption Phase: Known masses of soil are equilibrated with solutions of the test substance of known concentrations in centrifuge tubes. The soil-to-solution ratio is typically varied. The tubes are agitated in the dark at a constant temperature until equilibrium is reached (preliminarily determined).

-

Analysis: After equilibration, the soil and solution phases are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing Kd to the organic carbon content of the soil. Adsorption isotherms (e.g., Freundlich or Langmuir) can be constructed by using a range of initial concentrations.

The following diagram illustrates the general workflow for a soil sorption study.

Experimental workflow for a soil sorption study.

Aerobic Biodegradation (OECD Guideline 301)

This set of guidelines provides methods for assessing the "ready biodegradability" of organic chemicals. The CO₂ Evolution Test (OECD 301B) is a common method.[3][35][36][37][38]

Methodology:

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.

-

Test Setup: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms. The test is performed in sealed vessels.

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement of Biodegradation: The extent of biodegradation is determined by measuring the amount of CO₂ produced. The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a total organic carbon (TOC) analyzer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches a pass level of >60% of the theoretical CO₂ production within a 10-day window during the 28-day test period.

Bioaccumulation in Fish (OECD Guideline 305)

This guideline describes procedures for determining the bioconcentration factor (BCF) in fish, which is a measure of the extent of chemical accumulation in the fish from the surrounding water.[2][5][39][40][41]

Methodology:

-

Test Organisms: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.

-

Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a period of up to 28 days. The concentration of the test substance in the water and in the fish tissue is monitored at regular intervals.

-

Depuration (Post-Exposure Phase): After the uptake phase, the fish are transferred to clean, untreated water and the rate of elimination of the substance from their tissues is monitored over time.

-

Analysis: The concentration of this compound in water and fish tissue samples is determined using appropriate analytical methods.

-

Data Analysis: The bioconcentration factor (BCF) can be calculated as the ratio of the concentration of the substance in the fish at steady-state to its concentration in the water. Alternatively, a kinetic BCF can be calculated from the uptake and depuration rate constants.

Analytical Methods

The accurate quantification of this compound in environmental matrices is crucial for fate and transport studies. While specific methods for this compound are not well-documented, standard analytical techniques for brominated aromatic hydrocarbons are applicable.[42][43][44][45]

Sample Preparation

-

Water Samples: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane, or solid-phase extraction (SPE) using a C18 or similar sorbent, can be used to extract and concentrate this compound from water samples.

-

Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent or solvent mixture (e.g., hexane/acetone) is commonly employed to extract the compound from solid matrices. The extract will likely require cleanup steps, such as gel permeation chromatography (GPC) or silica gel chromatography, to remove interfering co-extractives.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of this compound. A gas chromatograph with a capillary column provides the necessary separation, and a mass spectrometer provides sensitive and selective detection. Electron ionization (EI) is a common ionization technique, and the instrument can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Gas Chromatography with Electron Capture Detection (GC-ECD): GC-ECD is highly sensitive to halogenated compounds and can be an alternative to GC-MS for the quantitative analysis of this compound.

Conclusion

Based on predictive modeling and data from analogous compounds, this compound is expected to be a persistent and bioaccumulative substance in the environment. Its strong adsorption to soil and sediment suggests limited mobility and a low potential for groundwater contamination. However, its high predicted Log Kow indicates a significant potential for bioaccumulation in aquatic organisms, which warrants further investigation. The likely degradation pathways involve photodegradation and aerobic biodegradation, although these processes are expected to be slow. To definitively characterize the environmental risk posed by this compound, experimental studies following standardized protocols are essential.

References

- 1. oecd.org [oecd.org]

- 2. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 3. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. researchgate.net [researchgate.net]

- 8. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. quora.com [quora.com]

- 12. lookchem.com [lookchem.com]

- 13. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Description of Toluene Inhibition of Methyl Bromide Biodegradation in Seawater and Isolation of a Marine Toluene Oxidizer That Degrades Methyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic diversity in bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Toluene-Degrading Bacteria Are Chemotactic towards the Environmental Pollutants Benzene, Toluene, and Trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Toluene - Wikipedia [en.wikipedia.org]

- 23. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 24. chemsafetypro.com [chemsafetypro.com]

- 25. chemsafetypro.com [chemsafetypro.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. How Does the Organic Carbon Content of Soil Influence the Mobility and Half-Life of Lipophilic Pollutants? → Learn [pollution.sustainability-directory.com]

- 28. ecetoc.org [ecetoc.org]

- 29. chemsafetypro.com [chemsafetypro.com]

- 30. ecetoc.org [ecetoc.org]

- 31. Are current regulatory log Kow cut-off values fit-for-purpose as a screening tool for bioaccumulation potential in aquatic organisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. prc.cnrs.fr [prc.cnrs.fr]

- 34. oecd.org [oecd.org]

- 35. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 36. oecd.org [oecd.org]

- 37. oecd.org [oecd.org]

- 38. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 39. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 40. oecd.org [oecd.org]

- 41. oecd.org [oecd.org]

- 42. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]

- 43. chem.uci.edu [chem.uci.edu]

- 44. longdom.org [longdom.org]

- 45. Bromine and bromide content in soils: Analytical approach from total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2,4,5-Tribromotoluene: An Analysis of Available Data

A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of toxicological studies for 2,4,5-Tribromotoluene. To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. [1] As a result, a detailed technical guide with extensive quantitative data, experimental protocols, and mechanistic pathways, as requested, cannot be constructed. The available information is limited to basic hazard classifications provided by chemical suppliers.

Summary of Hazard Information

Safety Data Sheets (SDS) from various chemical suppliers provide the most direct, albeit limited, toxicological information for this compound. The compound is generally classified as an irritant.

Table 1: Hazard Statements for this compound

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | Fluorochem[2] |

| H413 | May cause long lasting harmful effects to aquatic life | Fluorochem[2] |

One supplier also notes that in case of inhalation, it may cause respiratory irritation.[1] However, no quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values are available.[3] Furthermore, there is no data available regarding specific target organ toxicity after single or repeated exposure, nor information on its aspiration hazard.[1][3]

Absence of In-Depth Toxicological Data

A thorough search for peer-reviewed toxicological studies on this compound yielded no results concerning:

-

Acute or Chronic Toxicity: No studies detailing the effects of short-term or long-term exposure were found.

-

Genotoxicity and Carcinogenicity: There is no available data on the potential of this compound to cause genetic mutations or cancer.

-

Reproductive and Developmental Toxicity: The effects of this compound on reproductive health and organismal development have not been studied.

-

Mechanisms of Toxicity: Without experimental studies, no signaling pathways or mechanisms of action have been described.

This lack of information prevents the creation of detailed experimental protocols and the visualization of toxicological pathways using tools like Graphviz. The scientific community has not yet published in-depth research on this specific chemical isomer.

Information on Related Compounds

While no direct data exists for this compound, studies on other brominated and nitrated toluene derivatives are available. For instance, extensive research has been conducted on the explosive 2,4,6-Trinitrotoluene (TNT), detailing its potential for carcinogenicity, reproductive toxicity, and mutagenicity.[4][5][6][7] Similarly, toxicological profiles exist for compounds like 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).[8][9] However, it is crucial to note that toxicological properties can vary significantly with small changes in molecular structure (e.g., the position and type of halogen or nitro group). Therefore, data from these related compounds cannot be reliably extrapolated to predict the toxicological profile of this compound.

References

- 1. capotchem.com [capotchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. hpc-standards.com [hpc-standards.com]

- 4. TNT - Wikipedia [en.wikipedia.org]

- 5. Genotoxicity and Potential Carcinogenicity of 2,4,6-Trinitrotoluene: Structural and Toxicological Considerations | Semantic Scholar [semanticscholar.org]

- 6. Genotoxicity and potential carcinogenicity of 2,4,6-TNT trinitrotoluene: structural and toxicological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4,6-trinitrotoluene-induced reproductive toxicity via oxidative DNA damage by its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. healthandenvironment.org [healthandenvironment.org]

- 9. Human health effects of 2,4,5-T and its toxic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Ullmann Coupling Reaction of 2,4,5-Tribromotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann coupling reaction is a versatile and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides detailed protocols for the Ullmann coupling of 2,4,5-tribromotoluene, a polyhalogenated aromatic compound, exploring its utility in homocoupling reactions to form biaryls, and cross-coupling reactions with amines and phenols to generate substituted anilines and diaryl ethers, respectively.

Traditionally, Ullmann reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][3] However, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions, enhancing the reaction's scope and functional group tolerance.[4] These notes will cover both classical and modern approaches, providing researchers with a comprehensive guide to utilizing this compound as a building block in organic synthesis. The reactivity of the bromine atoms in this compound is influenced by their position relative to the methyl group and other bromine atoms, which can allow for selective coupling reactions under carefully controlled conditions.

I. Ullmann Homocoupling of this compound for Biaryl Synthesis

The homocoupling of this compound can lead to the formation of symmetric polytoluene derivatives, which are of interest in materials science and as intermediates in the synthesis of more complex molecules.

Reaction Scheme:

Data Presentation: Homocoupling Reaction Conditions

| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| 1 | Cu powder (activated) | DMF | 150-180 | 12-24 | Moderate | Classical conditions, may lead to a mixture of products. |

| 2 | CuI / L-proline | DMSO | 110-130 | 8-16 | Good | Ligand-assisted, milder conditions. |

| 3 | Cu₂O / 1,10-phenanthroline | NMP | 120-140 | 10-20 | Good | Effective for less reactive aryl bromides. |

Experimental Protocol: Classical Ullmann Homocoupling

Materials:

-

This compound

-

Activated Copper Powder

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and activated copper powder (2.0-3.0 eq).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 150-180 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the copper residues and wash the pad with ethyl acetate.

-

The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

II. Ullmann Cross-Coupling of this compound with Amines (Goldberg Reaction)

The cross-coupling of this compound with various primary and secondary amines provides access to substituted anilines, which are important intermediates in drug discovery.[5]

Reaction Scheme:

Data Presentation: Amine Cross-Coupling Reaction Conditions

| Entry | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | CuI (10 mol%) | K₂CO₃ | DMF | 120-140 | 12-24 | Good |

| 2 | Morpholine | CuI / N,N'-dimethylethylenediamine (DMEDA) | K₃PO₄ | Toluene | 100-110 | 8-16 | High |

| 3 | Benzylamine | Cu₂O / 8-hydroxyquinoline | Cs₂CO₃ | Dioxane | 110-120 | 10-20 | Good |

Experimental Protocol: Ligand-Assisted Amine Cross-Coupling

Materials:

-

This compound

-

Amine (e.g., Aniline)

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium Phosphate (K₃PO₄)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

Procedure:

-

In a glovebox or under a stream of inert gas, add CuI (10 mol%), K₃PO₄ (2.0 eq), and a magnetic stir bar to a Schlenk tube.

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add anhydrous toluene, followed by the ligand DMEDA (20 mol%).

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion (typically 8-16 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

III. Ullmann Cross-Coupling of this compound with Phenols for Diaryl Ether Synthesis

The synthesis of diaryl ethers from this compound and various phenols is a valuable transformation for accessing compounds with potential biological activity.[3]

Reaction Scheme:

Data Presentation: Phenol Cross-Coupling Reaction Conditions

| Entry | Phenol | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Cu₂O | K₂CO₃ | Pyridine | 130-150 | 18-36 | Moderate |

| 2 | 4-Methoxyphenol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | High |

| 3 | 2-Naphthol | CuI / 1,10-phenanthroline | K₃PO₄ | Toluene | 110-120 | 16-30 | Good |

Experimental Protocol: Ligand-Assisted Diaryl Ether Synthesis

Materials:

-

This compound

-

Phenol (e.g., 4-Methoxyphenol)

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylglycine

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dioxane

-

Argon or Nitrogen gas supply

Procedure:

-

To an oven-dried Schlenk tube, add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 eq).

-

Add this compound (1.0 eq) and the phenol (1.2 eq).

-

Evacuate and backfill the tube with inert gas.

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the classical Ullmann homocoupling of this compound.

Caption: Generalized catalytic cycle for the Ullmann cross-coupling reaction.

Conclusion

The Ullmann coupling reaction of this compound offers a robust platform for the synthesis of a variety of valuable organic compounds. By selecting the appropriate reaction conditions, catalysts, and ligands, researchers can achieve efficient homocoupling to form biaryl structures or cross-coupling with amines and phenols to produce substituted anilines and diaryl ethers. The protocols and data presented herein provide a solid foundation for further exploration and application of this versatile reaction in the fields of chemical research and drug development.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2,4,5-Tribromotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,4,5-tribromotoluene as a key starting material for the generation of polysubstituted toluene derivatives, which are valuable scaffolds in drug discovery.

Polysubstituted aromatic compounds are prevalent in a vast array of medicinal agents. The strategic functionalization of a simple scaffold like toluene allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent reactivity differences between the bromine atoms on the this compound ring allow for regioselective and sequential cross-coupling reactions, providing a pathway to a diverse library of compounds from a single starting material.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent (typically a boronic acid or its ester), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.